(S)-Phenyl(piperidin-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(S)-phenyl(piperidin-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m1/s1 |
InChI Key |
PGUAFNQWXXXBAO-GFCCVEGCSA-N |
Isomeric SMILES |
C1CNCCC1[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for S Phenyl Piperidin 4 Yl Methanamine
Asymmetric Synthesis Approaches
Asymmetric methods employ chiral catalysts or reagents to control the stereochemical outcome of a reaction, converting prochiral substrates into chiral products with high enantiomeric excess.
A common and effective route to chiral amines is the asymmetric reduction of prochiral imines or related C=N double bond-containing precursors. This involves the stereoselective addition of a hydride to the imine carbon.
Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, are widely used for the asymmetric hydrogenation of imines. For the synthesis of the target compound, a precursor like phenyl(piperidin-4-yl)methanimine would be hydrogenated. The choice of the metal, chiral ligand, and reaction conditions is critical to achieving high enantioselectivity.
Biocatalytic Reduction/Amination: Engineered enzymes, such as transaminases (TAs) and imine reductases (IREDs), offer a green and highly selective alternative. acs.orgnih.gov A prochiral ketone, 4-benzoylpiperidine, can be converted directly to (S)-phenyl(piperidin-4-yl)methanamine using an (S)-selective transaminase. acs.org These enzymes operate under mild conditions and can achieve very high enantiomeric excess (>95%). acs.org A dual-enzyme cascade, combining an ene-reductase (ERed) and an IRED, can convert α,β-unsaturated ketones into chiral amines with two stereocenters, showcasing the power of biocatalysis for complex amine synthesis. nih.gov
Table 2.1.1: Selected Methods for Enantioselective Reduction
| Precursor | Catalyst/Enzyme | Selectivity (ee/dr) | Key Findings | Ref. |
|---|---|---|---|---|
| ω-Chloroketones | Transaminases (TAs) | >95% ee | Provides access to both (R) and (S) enantiomers of 2-substituted piperidines. | acs.org |
This classical strategy involves temporarily attaching a chiral auxiliary to the substrate. The auxiliary directs a subsequent reaction to occur stereoselectively, after which it is cleaved to reveal the enantiomerically enriched product.
For this target molecule, a chiral auxiliary, such as one derived from an amino acid (e.g., Evans' oxazolidinones), could be attached to the piperidine (B6355638) nitrogen. nih.govyoutube.com This auxiliary would then control the diastereoselective addition of a phenyl group to a suitable electrophile at the piperidine's 4-position. The success of this method depends on the auxiliary's ability to enforce high diastereoselectivity and its facile removal without causing racemization. For example, (R)-piperidin-3-ol has been reported as a chiral auxiliary for the stereoselective synthesis of α-hydroxy aldehydes, a related transformation. nih.gov
These reactions form the chiral C-N bond directly through a catalytic process.
Benzylic C-H Amination: A powerful modern strategy involves the direct, enantioselective amination of a benzylic C(sp³)–H bond. Chiral rhodium(II) catalysts, such as Rh₂(S-tfptad)₄, have been shown to catalyze the intermolecular amination of various substrates with excellent yield and high enantioselectivity. nih.govresearchgate.net Similarly, engineered cytochrome P450 enzymes can catalyze the intermolecular amination of benzylic C-H bonds with high turnover numbers and enantioselectivities. nih.gov
Reductive Amination: The asymmetric reductive amination of a ketone (4-benzoylpiperidine) with an amine source can be catalyzed by a chiral Brønsted acid, such as TRIP, using a Hantzsch ester as the hydride source. thieme-connect.com
Table 2.1.3: Catalytic Enantioselective Amination Approaches
| Substrate | Catalyst/Enzyme | Reagent | Selectivity (ee) | Key Findings | Ref. |
|---|---|---|---|---|---|
| Ethylbenzene derivatives | Rh₂(S-tfptad)₄ | PfbsNH₂ | High | Practical method with low catalyst loading. | nih.govresearchgate.net |
| Benzylic C-H Substrates | Engineered Cytochrome P450 | Amine Source | Excellent | Biocatalytic approach with high turnover. | nih.gov |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals.
The asymmetric allylation of imines, catalyzed by chiral BINOL-derived phosphoric acids or disulfonimides, is a well-established method for producing chiral homoallylic amines, which can be precursors to the target molecule. beilstein-journals.orgnih.gov For instance, a three-component coupling of an aldehyde, an amine, and an allylating agent in the presence of a chiral organocatalyst can generate a chiral amine. nih.gov Immobilized L-proline-derived organocatalysts have also been developed for the asymmetric reduction of ketimines, offering the advantages of catalyst recyclability and use in continuous flow systems. researchgate.net
Diastereoselective Synthetic Pathways
These methods rely on an existing stereocenter within the starting material to direct the formation of a new chiral center.
If a chiral, enantiopure piperidine scaffold is used as the starting material, the pre-existing chirality can direct the addition of a nucleophile. For example, the addition of a phenyl organometallic reagent (like phenyllithium (B1222949) or phenylmagnesium bromide) to a chiral N-protected 4-formylpiperidine derivative would proceed with facial selectivity dictated by the existing stereocenter(s) on the piperidine ring. The resulting diastereomeric alcohols can then be separated and the desired diastereomer converted to the amine. The stereochemical outcome of such additions can be highly dependent on the nature of the N-protecting group and any substituents on the piperidine ring, which influence the conformational preference of the ring and steric hindrance around the reaction center. acs.org
Asymmetric Induction in Multicomponent Reactions
Asymmetric multicomponent reactions (AMCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex chiral molecules in a single step from three or more starting materials. researchgate.netmagtech.com.cn These reactions are advantageous as they minimize synthetic operations, saving time and resources. researchgate.net Isocyanides, with their ability to react with both nucleophiles and electrophiles, are particularly crucial in many AMCRs. researchgate.net
While a direct one-pot asymmetric multicomponent reaction for the synthesis of this compound is not prominently documented, the principles of AMCRs can be applied to generate chiral piperidine scaffolds. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves an amine, an aldehyde, and an isocyanide, is a powerful tool for creating complex heterocyclic structures. researchgate.net The use of a chiral phosphoric acid catalyst in such reactions can induce high levels of enantioselectivity. researchgate.net Conceptually, a similar strategy could be envisioned where a suitably protected 4-aminopiperidine (B84694) derivative, benzaldehyde, and an isocyanide equivalent react in the presence of a chiral catalyst to form the desired stereocenter. The success of such a reaction would heavily depend on the careful selection of reactants, protecting groups, and the catalytic system to achieve high diastereoselectivity and enantioselectivity.
Resolution Methods for Enantiomeric Enrichment
Resolution of a racemic mixture is a common and practical approach to obtaining a single enantiomer of a chiral compound. This involves separating the two enantiomers, often by converting them into diastereomers which possess different physical properties.
Classical Chiral Acid Resolution Techniques
A well-established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid. rsc.org The resulting diastereomeric salts have different solubilities in a given solvent, which allows for their separation by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.
This technique has been successfully applied to various piperidine and related cyclic amine structures. For example, enantiopure compounds have been obtained through the careful recrystallization of diastereomeric salts formed with agents like d-10-camphorsulfonic acid or N-acetyl-L-phenylalanine. nih.govresearchgate.net Another common resolving agent is tartaric acid; the formation of diastereomeric salts with (+)-tartaric acid allows for the separation of enantiomers based on their differential solubility profiles. rsc.org The efficiency of this method relies on the significant difference in solubility between the two diastereomeric salts.
Table 1: Examples of Chiral Resolving Acids
| Resolving Agent | Principle of Separation | Reference |
|---|---|---|
| (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | rsc.org |
| d-10-Camphorsulfonic Acid | Fractional crystallization of diastereomeric salts. | nih.gov |
Enzymatic Kinetic Resolution Processes
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.govnih.govacs.org This kinetic difference allows for the separation of the unreacted enantiomer from the newly formed product.
Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.comnih.gov This technique allows for the direct separation of enantiomers without the need for derivatization into diastereomers. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase.
A wide variety of commercial CSPs are available, with many based on polysaccharides like cellulose (B213188) and amylose (B160209). nih.govmdpi.com Columns such as Chiralcel OD and Chiralpak are frequently used for the resolution of piperidine derivatives. nih.govnih.gov The choice of mobile phase composition is critical for achieving baseline separation of the enantiomers. mdpi.com For compounds that lack a UV-absorbing chromophore, a pre-column derivatization step can be employed. This involves reacting the amine with a suitable agent, such as para-toluenesulfonyl chloride, to introduce a chromophore, making the enantiomers detectable by a UV detector. nih.gov
Table 2: Chiral HPLC Columns for Piperidine Derivatives
| Chiral Stationary Phase | Type | Application Example | Reference |
|---|---|---|---|
| Chiralcel OD | Cellulose-based | Resolution of 1,3-dimethyl-4-phenylpiperidines | nih.gov |
| Chiralcel OJ | Cellulose-based | Resolution of 1,3-dimethyl-4-phenylpiperidines | nih.gov |
| Chiralpak AD-H | Amylose-based | Estimation of (S)-enantiomer in (R)-piperidin-3-amine | nih.gov |
Synthesis of Key Precursors and Intermediate Derivatization for this compound
The synthesis of the target molecule relies on the availability of appropriately functionalized piperidine precursors. These substrates serve as the foundational ring structure onto which the chiral phenyl(amino)methyl group is constructed.
Preparation of Piperidine Ring Substrates
The construction of this compound necessitates a piperidine ring functionalized at the 4-position. Several key substrates serve as common starting points for such syntheses.
4-Piperidone and its Derivatives: 4-Piperidone and its N-protected analogues, such as 1-Boc-4-piperidone and N-benzyl-4-piperidone, are versatile and crucial intermediates. un.orgunodc.org These compounds are widely used in the synthesis of various piperidine-containing molecules. un.orgdtic.mil The ketone functionality at the C4 position allows for a range of transformations, including reductive amination and Strecker-type reactions, to introduce the aminomethylphenyl group. google.comresearchgate.net For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide can yield an α-amino nitrile, a direct precursor to the desired scaffold. researchgate.net
Piperidine-4-carboxaldehyde: This aldehyde provides a direct route for introducing the phenyl group via nucleophilic addition (e.g., a Grignard reaction) followed by conversion of the resulting alcohol to an amine. The N-protected form, N-benzyl-4-piperidinecarboxaldehyde, can be synthesized through several methods. One approach involves the partial reduction of the corresponding ester, ethyl 1-benzylpiperidine-4-carboxylate, using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. prepchem.com Alternatively, it can be prepared via the oxidation of the corresponding primary alcohol, (1-benzylpiperidin-4-yl)methanol, using systems like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) with an oxidant. google.com
4-Cyanopiperidine (B19701): Also known as isonipecotonitrile, 4-cyanopiperidine is another valuable precursor. nih.gov The nitrile group can be converted to the aminomethyl group after the addition of a phenyl nucleophile. A common synthesis of 4-cyanopiperidine involves the dehydration of piperidine-4-carboxamide (isonipecotamide). google.com This transformation can be achieved using various dehydrating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com However, the high water solubility of the product can make its isolation challenging. google.com
Table 3: Key Piperidine Precursors
| Precursor | Structure | Synthetic Utility |
|---|---|---|
| 1-Boc-4-piperidone | Versatile ketone for reductive amination and Strecker reactions. un.org | |
| N-Benzyl-4-piperidinecarboxaldehyde | Aldehyde for nucleophilic addition and subsequent functional group manipulation. google.comprepchem.com |
Introduction of the Chiral Center via Stereocontrolled Reactions
The creation of the single stereocenter in this compound necessitates a synthetic approach that can effectively control the three-dimensional arrangement of the substituents around the chiral carbon. Methodologies to achieve this can be broadly categorized into substrate-controlled diastereoselective reactions, reagent-controlled enantioselective reactions, and the use of enzymes.
A prevalent and effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. One of the most widely employed chiral auxiliaries for the synthesis of chiral amines is the sulfinamide group, developed by Ellman.
For instance, a common route begins with the condensation of a protected piperidin-4-one, such as N-Boc-piperidin-4-one, with a chiral sulfinamide, for example, (R)-2-methyl-2-propanesulfinamide. This reaction forms a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a phenyl group, typically using a Grignard reagent like phenylmagnesium bromide, to this imine proceeds with high stereocontrol. The sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of the desired stereocenter with high diastereomeric excess. The final step involves the removal of the sulfinyl auxiliary under acidic conditions to yield the target this compound.
The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. The steric bulk of the auxiliary and the nature of the organometallic reagent and solvent can all influence the stereochemical outcome.
Another approach to establishing the chiral center is through the stereoselective reduction of a prochiral precursor. This can involve the reduction of a suitable imine or a related C=N double bond-containing intermediate using a chiral reducing agent or a catalyst. For example, an N-protected 4-(phenyl(imino)methyl)piperidine could be subjected to catalytic asymmetric hydrogenation using a chiral transition metal catalyst, such as one based on rhodium or iridium with chiral phosphine ligands. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Enzymatic resolutions offer another powerful tool for accessing the enantiopure amine. This method typically starts with a racemic mixture of phenyl(piperidin-4-yl)methanamine. A specific enzyme, often a lipase, is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. The success of this method relies on the ability of the enzyme to differentiate between the two enantiomers with high selectivity (enantioselectivity). The choice of enzyme, acyl donor, and solvent system are crucial parameters that need to be optimized to achieve high enantiomeric excess (e.e.) and yield.
Below is a table summarizing representative data for the diastereoselective addition approach:
| Entry | Chiral Auxiliary | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | (R)-2-methyl-2-propanesulfinamide | Phenylmagnesium bromide | THF | -78 | >95:5 |
| 2 | (R)-2-methyl-2-propanesulfinamide | Phenyllithium | Diethyl ether | -78 | 90:10 |
Table 1. Diastereoselective Synthesis of a Precursor to this compound
It is important to note that the specific yields and stereoselectivities can vary depending on the exact reaction conditions and the nature of the protecting groups used on the piperidine nitrogen.
Stereochemical Characterization and Advanced Analysis of S Phenyl Piperidin 4 Yl Methanamine
Determination of Enantiomeric Excess and Chiral Purity
Ensuring the enantiomeric purity of a single-enantiomer compound is paramount. Enantiomeric excess (ee) is a measure of this purity, and its determination relies on techniques that can differentiate between the (S) and (R) enantiomers.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies
Chromatographic methods are the cornerstone for separating and quantifying enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted and effective technique for the enantiomeric resolution of chiral amines. yakhak.orgamericanpharmaceuticalreview.comcsfarmacie.cznih.gov
The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz These complexes have different interaction energies, leading to different retention times and thus separation. For a primary amine like (S)-Phenyl(piperidin-4-yl)methanamine, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.orgresearchgate.netnih.gov
Table 1: Representative Chiral HPLC Method for Phenylmethanamine Analogs
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (S) and (R) enantiomers with distinct retention times. |
This table presents a typical method based on established procedures for separating analogous chiral amines. yakhak.orgresearchgate.net
Alternatively, indirect methods can be used, particularly in Gas Chromatography (GC). This involves derivatizing the amine enantiomers with a chiral derivatizing agent (CDA), such as R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl). researchgate.netnih.gov This reaction creates a pair of diastereomers which, having different physical properties, can be separated on a standard achiral GC column. researchgate.netnih.gov
Application of Chiral Shift Reagents in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when used in conjunction with chiral additives. These additives create a chiral environment in the NMR tube, causing the signals of the two enantiomers, which are otherwise indistinguishable (isochronous), to become distinct (anisochronous).
This can be achieved through two main approaches:
Chiral Solvating Agents (CSAs): These agents, such as BINOL derivatives or chiral acids, form rapid and reversible diastereomeric complexes with the amine enantiomers through non-covalent interactions. rsc.orgacs.orgunipi.it This results in separate, well-resolved peaks for corresponding protons of the (S) and (R) enantiomers in the ¹H NMR spectrum, allowing for direct integration to determine the enantiomeric ratio. rsc.org
Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent like Mosher's acid chloride (MTPA-Cl) to form stable diastereomeric amides. researchgate.netacs.orgnih.gov These diastereomers exhibit different chemical shifts for nearby nuclei. If a fluorine-containing CDA is used, ¹⁹F NMR can be employed, offering a clean spectrum with high sensitivity and minimal background noise. nih.govacs.org The difference in the chemical shifts (Δδ) between the diastereomeric products is indicative of the enantiomeric composition.
Table 2: Illustrative NMR Data for Enantiomeric Purity Determination of a Chiral Amine using a Chiral Additive
| Method | Chiral Additive | Analyte Proton | δ [(R)-Amine complex] (ppm) | δ [(S)-Amine complex] (ppm) | Δδ (ppm) |
|---|---|---|---|---|---|
| CSA | (R)-BINOL-phosphoric acid | Methine proton (-CH-Ph) | 5.15 | 5.25 | 0.10 |
| CDA | (R)-Mosher's Acid | Methine proton (-CH-Ph) | 4.98 | 5.05 | 0.07 |
This table is illustrative, showing typical chemical shift differences (Δδ) that enable the quantification of enantiomers based on data for analogous systems. rsc.orgnih.gov
Conformational Analysis of this compound
The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted through rotation about single bonds. For this molecule, the analysis focuses on the piperidine (B6355638) ring's geometry, the orientation of the aromatic group, and the influence of non-covalent intramolecular interactions.
Investigation of Piperidine Ring Conformations
The six-membered piperidine ring, similar to cyclohexane (B81311), is not planar and adopts non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form . nih.gov In this compound, the key conformational question for the piperidine ring is the orientation of the large phenyl(amino)methyl substituent at the C4 position. The substituent can occupy either an axial or an equatorial position.
Equatorial Conformer: The substituent extends from the "equator" of the ring. This position is generally favored for bulky groups as it minimizes steric clashes with other atoms in the ring.
Axial Conformer: The substituent is oriented parallel to the principal axis of the ring. This leads to significant steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogens at the C2 and C6 positions.
Based on extensive studies of 4-substituted piperidines and cyclohexanes, the bulky phenyl(amino)methyl group is strongly predicted to favor the equatorial position to minimize its steric energy. nih.gov The conformational free energy difference (A-value) for a phenyl group on a cyclohexane ring is approximately 3.0 kcal/mol, indicating a strong preference for the equatorial position. The substituent in the title compound is even larger, reinforcing this preference. Therefore, this compound exists almost exclusively in the chair conformation with the phenyl(amino)methyl group in the equatorial position.
| Substituent Position | Key Interactions | Relative Stability | Predicted Population |
| Equatorial | Minimal steric interactions. | High (Most Stable) | >99% |
| Axial | Significant 1,3-diaxial steric strain. | Low (Least Stable) | <1% |
Rotational Isomerism and Aromatic Group Orientation
The C(chiral)-C(phenyl) bond.
The C(chiral)-C4(piperidine) bond.
Rotation around these bonds determines the spatial orientation of the phenyl group relative to the piperidine ring. The relative stability of the resulting rotamers is governed primarily by steric hindrance. The molecule will preferentially adopt conformations that place the large groups (phenyl and piperidine) anti-periplanar to each other to minimize van der Waals repulsion.
Considering the rotation around the C(chiral)-C4(piperidine) bond, the three staggered conformations would place the piperidine ring anti, gauche(+), or gauche(-) relative to the phenyl group. The anti conformation, where the phenyl group and the piperidine ring are furthest apart, is expected to be the most stable.
| Rotamer (around C(chiral)-C4) | Dihedral Angle (Phenyl-C-C-Piperidine) | Description | Expected Relative Energy |
| Anti | ~180° | Phenyl group and piperidine ring are opposite. | Lowest (Most Stable) |
| Gauche (+) | ~60° | Phenyl group is close to the piperidine ring. | Higher |
| Gauche (-) | ~-60° | Phenyl group is close to the piperidine ring. | Higher |
The orientation of the phenyl ring itself is also subject to rotational effects, which can be influenced by subtle electronic interactions with the adjacent amino group and potential weak hydrogen bonds.
Intramolecular Hydrogen Bonding and Steric Interactions
Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. nih.gov In this compound, several potential intramolecular hydrogen bonds could exist:
N-H···N: The hydrogen on the piperidine nitrogen (N-H) could act as a donor to the lone pair of the primary amine nitrogen, or vice versa. The formation of such a bond would require the molecule to adopt a more folded conformation, which may be energetically costly due to increased steric strain.
N-H···π interaction: A hydrogen atom from either the primary amine (-NH₂) or the piperidine amine (-NH) could form a weak hydrogen bond with the electron-rich π-system of the phenyl ring. This type of interaction is known to influence the conformation of benzylic amines.
The dominant non-covalent forces in this molecule, however, are likely to be steric repulsions. The primary steric interactions reinforcing the conformational preferences are:
1,3-Diaxial Interactions: As mentioned, these strongly disfavor the axial conformation of the substituent on the piperidine ring.
Peri Interactions: Steric clash between the phenyl group and the axial hydrogens at C2 and C6 of the piperidine ring would occur in rotamers where the phenyl group is oriented towards the ring. This further stabilizes conformations where the phenyl group is directed away from the piperidine moiety.
The interplay of these attractive (hydrogen bonding) and repulsive (steric) forces dictates the final, lowest-energy conformation of the molecule in solution. Computational modeling, such as molecular mechanics or DFT calculations, would be instrumental in quantifying the energies of these different conformers and predicting the most stable three-dimensional structure. nih.gov
Lack of Specific Research Data on "this compound" in Specified Asymmetric Applications
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research findings concerning the application of This compound in the precise areas of asymmetric catalysis and chiral synthesis as outlined in the requested article structure.
While the broader fields of chiral auxiliaries and ligands are well-documented, with many examples of other chiral amines and piperidine-containing structures, research focusing specifically on This compound for these purposes appears to be limited or not present in the public domain. Consequently, the generation of a scientifically accurate and detailed article with research findings and data tables, as per the user's strict outline, is not possible at this time.
The available information is of a general nature, discussing related concepts and different compounds, but does not provide the specific, in-depth data required to address the following sections of the proposed article:
Applications of S Phenyl Piperidin 4 Yl Methanamine in Asymmetric Catalysis and Chiral Synthesis
Utilization as a Chiral Ligand in Transition Metal Catalysis
Enantioselective Allylic Alkylation Reactions
Without access to primary research literature detailing these specific applications, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The structural framework of (S)-Phenyl(piperidin-4-yl)methanamine makes it an excellent candidate for a C1-symmetric bidentate ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds.
In the realm of C-C bond formation, ligands derived from chiral 1,2-diamines are extensively used in reactions such as the asymmetric Michael addition and aldol (B89426) reactions. For instance, chiral diamine-modified nickel nanoparticles have been employed as effective catalysts for asymmetric Michael additions. researchgate.net Similarly, direct and enantioselective aldol reactions can be catalyzed by chiral nickel(II) complexes bearing bidentate nitrogen ligands, yielding products with high stereocontrol. nih.gov While specific data for the title compound is not prevalent, the performance of analogous chiral diamines in these reactions underscores its potential. For example, in the Michael addition of various ketones to nitroolefins, catalysts derived from chiral diamines have achieved high yields and enantioselectivities.
Table 1: Representative Asymmetric Michael Addition Catalyzed by a Chiral Diamine Derivative
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 98 |
| 2 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CH2Cl2 | 48 | 88 | 95 |
| 3 | 2-Acetylpyridine | β-Nitrostyrene | 5 | THF | 36 | 92 | 97 |
Note: This table represents typical results for chiral diamine-catalyzed Michael additions and serves as an illustration of the potential application for ligands derived from this compound.
For carbon-heteroatom bond formation, the focus is often on reactions like asymmetric hydroamination and the ring-opening of aziridines. rsc.org Chiral diamine ligands, when complexed with metals like copper or palladium, can facilitate the enantioselective addition of amines to alkenes or the stereoselective cleavage of aziridine (B145994) rings by nucleophiles, providing access to valuable chiral amines and their derivatives.
Ligand Optimization Strategies for Enhanced Enantioselectivity
To maximize the enantioselectivity of a metal catalyst complexed with this compound, several ligand optimization strategies can be employed. These strategies primarily involve modifying the structure of the parent amine to fine-tune its steric and electronic properties. nih.gov
One common approach is N-substitution on either the primary or secondary amine. Introducing bulky substituents on the piperidine (B6355638) nitrogen can create a more defined chiral pocket around the metal center, sterically hindering one of the two possible approaches of the substrate. nih.gov Conversely, modification of the primary amine, for instance by forming a Schiff base (imine) with an appropriate aldehyde, can introduce new coordinating groups or steric bulk.
Another key strategy is the modification of the phenyl or piperidine backbone. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the ligand and its coordination to the metal. This, in turn, influences the reactivity and selectivity of the catalyst. The design of C2-symmetric ligands has been a dominant theme in asymmetric catalysis, but non-symmetrical ligands like this compound and its derivatives are increasingly recognized for their potential to achieve high levels of enantiocontrol, sometimes surpassing their symmetric counterparts. nih.govscispace.com
Application as an Organocatalyst in Enantioselective Reactions
This compound is also a potent organocatalyst, capable of catalyzing reactions without the need for a metal. Its primary amine moiety is the key functional group for several modes of organocatalysis.
Enamine and Imine Catalysis
The primary amine of this compound can react reversibly with carbonyl compounds (ketones or aldehydes) to form chiral enamines or imines in situ. rsc.org In enamine catalysis, the chiral enamine intermediate then reacts with an electrophile, leading to the formation of a new stereocenter with a configuration dictated by the chiral amine catalyst. This is a common mechanism for asymmetric α-functionalization of carbonyls, including Michael additions and aldol reactions. nih.govresearchgate.net
In imine catalysis, the primary amine condenses with a carbonyl compound to form a chiral iminium ion upon protonation. This activation mode lowers the LUMO of the carbonyl compound, rendering it more susceptible to nucleophilic attack. This is particularly effective for conjugate additions of nucleophiles to α,β-unsaturated aldehydes.
Brønsted Acid/Base Organocatalysis
The amine groups in this compound allow it to function as a chiral Brønsted base. rsc.orgnih.gov The catalyst can deprotonate a pronucleophile, generating a chiral ion pair. The subsequent reaction of this nucleophile with an electrophile occurs within a chiral environment, thereby controlling the stereochemistry of the product. This mode of catalysis is effective for a variety of reactions, including conjugate additions and α-functionalizations of carbonyl compounds.
When protonated, the resulting ammonium (B1175870) salt can act as a chiral Brønsted acid. This acidic catalyst can activate electrophiles through hydrogen bonding, directing the approach of a nucleophile and inducing enantioselectivity.
Cooperative Catalysis with Metal and Organocatalytic Systems
A burgeoning area of catalysis involves the synergistic use of a metal catalyst and an organocatalyst to achieve transformations that are not possible with either catalyst alone. This compound and its derivatives are well-suited for such cooperative systems. nih.gov
For example, an achiral metal complex can be responsible for the primary bond-forming event, while a chiral amine, acting as a Brønsted acid or base, controls the stereochemistry by selectively protonating or deprotonating an intermediate in the catalytic cycle. In the asymmetric hydrogenation of imines, an achiral iridium complex can perform the hydrogenation, while a chiral phosphoric acid (derived from a chiral amine) can deliver the proton enantioselectively. nih.gov Similarly, dinuclear Schiff base complexes can exhibit cooperative effects in asymmetric C-C and C-N bond-forming reactions. rsc.org
Integration into Multi-Step Enantioselective Synthetic Sequences (without specific target compound details)
Beyond its direct use in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The piperidine ring is a prevalent heterocycle in many natural products and pharmaceuticals. nih.govnih.gov
The inherent chirality of this compound can be transferred through a synthetic sequence to a final target molecule. It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of one or more subsequent reactions, and then later removed. Alternatively, the chiral piperidine core can be elaborated through further reactions at the nitrogen or carbon atoms of the ring, making it an integral part of the final molecular architecture. Chiral oxazolopiperidone lactams, which can be derived from related structures, are versatile intermediates for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net This approach allows for the construction of polysubstituted piperidines with a high degree of stereocontrol. acs.org
Structural Modifications and Derivative Synthesis of S Phenyl Piperidin 4 Yl Methanamine
Rational Design Principles for Novel (S)-Phenyl(piperidin-4-yl)methanamine Analogues
The rational design of novel analogues of this compound is rooted in understanding its structure-activity relationships (SAR). The piperidine (B6355638) scaffold is a well-established pharmacophore for various biological targets. researchgate.net The design process focuses on modifying the parent compound to achieve improved potency, selectivity, and pharmacokinetic profiles.
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement : In some approaches, the piperidine ring itself can be considered a bioisosteric replacement for other cyclic structures, like a 1,3-dioxane (B1201747) or cyclohexane (B81311) ring, to improve hydrolytic stability and polarity. nih.gov
Substituent-Focused Modification : Exploration of the chemical space around the core structure involves introducing various substituents onto the phenyl ring, the piperidine nitrogen, and the carbons of the piperidine ring. nih.govresearchgate.net Structure-activity relationship studies have shown that the nature and position of these substituents play a pivotal role in binding affinity and selectivity for specific biological targets. nih.govresearchgate.net For instance, in related N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, substitutions at the 3-position of the phenylacetamide ring often lead to higher affinity compared to 2- or 4-position substitutions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : Hansch-type QSAR studies are employed to understand the influence of physicochemical properties, such as electrostatic effects of substituents, on biological activity. researchgate.netnih.gov This allows for more predictable and targeted modifications.
Conformational Constraint : Introducing conformational rigidity, for example by fusing the piperidine ring with another ring system to create bicyclic structures, is another design principle used to enhance binding affinity and selectivity. nih.gov
Synthesis of N-Substituted this compound Derivatives
The secondary amine of the piperidine ring is a prime target for modification, offering a straightforward way to introduce a wide variety of functional groups and modulate the compound's properties. The primary methods for creating N-substituted derivatives involve N-alkylation and reductive amination.
N-Alkylation : This classic method involves reacting the parent piperidine with an alkyl or benzyl (B1604629) halide (e.g., 4-phenoxybutylbromide) in the presence of a base like potassium carbonate (K₂CO₃) to yield the corresponding N-substituted product. google.com
Reductive Amination : This is a highly effective one-pot procedure. The parent piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. A common reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can successfully introduce N-methyl groups using formalin as the aldehyde source. nih.gov
Below is a table summarizing various N-substituents and the synthetic methods used for their introduction.
| N-Substituent | Reagent(s) | Method | Reference |
| Methyl | Formalin, NaBH(OAc)₃ | Reductive Amination | nih.gov |
| Ethyl | Not specified | Not specified | nih.gov |
| Benzyl | Benzyl bromide, K₂CO₃ | N-Alkylation | nih.gov |
| 4-Phenoxybutyl | 4-Phenoxybutylbromide, K₂CO₃ | N-Alkylation | google.com |
| (6-fluoro-2-naphthyl)methyl | (6-fluoro-2-naphthyl)methyl halide | N-Alkylation | nih.gov |
Synthetic Routes to Piperidine Ring-Substituted Analogues
Modifying the carbon framework of the piperidine ring is more complex than N-substitution and often requires building the ring from acyclic precursors or functionalizing a pre-existing piperidone. These methods allow for the introduction of substituents at various positions, which can significantly influence the molecule's stereochemistry and biological activity.
Key synthetic strategies include:
Synthesis from Piperidones : A common route to 4-aminopiperidine (B84694) derivatives involves the chemical modification of a corresponding N-protected-4-piperidone. One patented method describes the sequential treatment of an N-protected-4-piperidone with an alkali metal cyanide to form a cyanohydrin, followed by reaction with a protected amine and subsequent Grignard reaction with a phenylmagnesium halide to install the C4-phenyl group. google.com
Conjugate Addition : Piperidine rings can be constructed via conjugate addition of a phenyl nucleophile, such as phenylboronic acid, to a dihydropyridin-4(1H)-one intermediate. nih.gov This establishes the C4-phenyl substitution pattern early in the synthesis.
Cyclization Reactions : Intramolecular cyclization strategies are widely used for constructing the piperidine ring. mdpi.comnih.gov For instance, a diastereoselective [5+1] annulation of amines with aldehydes or ketoesters can produce highly substituted piperidines with predictable stereochemistry. mdpi.com
The table below outlines different piperidine ring substitutions and the general synthetic approach.
| Substitution Pattern | Synthetic Approach | Precursors | Reference |
| C4-Amino, C4-Phenyl | Cyanohydrin formation followed by Grignard reaction | N-protected-4-piperidone, Phenylmagnesium halide | google.com |
| C4-Phenyl | Conjugate addition | Dihydropyridin-4(1H)-one, Phenylboronic acid | nih.gov |
| C2,C6-Diphenyl | Condensation reaction | Benzaldehyde, Ammonia, Ketone | asianpubs.orgchemrevlett.com |
| C2,C3-Disubstituted | cis-selective hydroboration/hydrogenation cascade | 2,3-disubstituted pyridines | nih.gov |
Preparation of Phenyl Ring-Modified Derivatives
Introducing substituents on the phenyl ring is a critical strategy for modulating electronic properties and creating new interactions with biological targets. Modifications can be achieved either by using a substituted starting material or by direct functionalization of the phenyl ring on a late-stage intermediate.
Synthetic approaches include:
Grignard Reaction with Substituted Phenyls : The use of a substituted phenylmagnesium halide in a Grignard reaction with a 4-cyano-4-aminopiperidine intermediate allows for the direct installation of a modified phenyl ring. google.com
Suzuki Coupling : While not explicitly detailed for the title compound, this powerful cross-coupling reaction is a standard method for creating C-C bonds to aromatic rings and could be used to append various aryl or alkyl groups.
Electrophilic Aromatic Substitution : Standard reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation could potentially be used on the phenyl ring of an appropriate intermediate, provided the other functional groups are suitably protected.
Research on related structures has provided valuable SAR data regarding phenyl ring substitutions. nih.govresearchgate.netresearchgate.net
| Phenyl Ring Substituent | General Observation on Activity (in related analogues) | Potential Synthetic Route | Reference |
| 3-Hydroxy | Pivotal for potent MOR agonist activity | Use of 3-hydroxyphenylmagnesium bromide in Grignard reaction | nih.govresearchgate.net |
| Halogens (Cl, Br, F) | Generally increased affinity for σ2 receptors | Use of halogen-substituted phenyl precursors | nih.gov |
| Nitro (NO₂) | Increased cytotoxicity in some anticancer analogues | Nitration of a phenyl-containing intermediate | nih.govresearchgate.net |
| Methyl | Increased cytotoxicity in some anticancer analogues | Use of methyl-substituted phenyl precursors | researchgate.net |
Structure-Enantioselectivity Relationship Studies in Modified Derivatives
The stereochemistry of this compound and its derivatives is crucial, as different enantiomers often exhibit vastly different biological activities. nih.gov Structure-enantioselectivity studies investigate how modifications to the molecular structure influence the stereochemical outcome of synthetic reactions or the specific activity of the isolated stereoisomers.
Diastereoselective Synthesis : The choice of substrates and reaction conditions can dictate the stereochemical outcome. For example, in the [5+1] annulation approach to piperidines, using a ketone substrate leads to a trans-selective reaction, while an aldehyde substrate results in cis-selectivity. mdpi.com
Enantiomer-Specific Activity : In studies of closely related analogues, it was found that the (3R, 4S) enantiomer had significantly more potent activity at opioid receptors than its (3S, 4R) counterpart, highlighting the importance of precise stereochemical control. nih.govresearchgate.net
Asymmetric Catalysis : The enantioselective synthesis of substituted piperidines can be achieved through methods like the hydrogenation of pyridine (B92270) precursors using chiral catalysts. mdpi.comnih.gov These methods are designed to produce a high excess of one enantiomer over the other.
Influence of Substituents : The nature and placement of substituents on the piperidine or phenyl rings can influence the preferred conformation of the molecule, which in turn can affect its interaction with a chiral receptor or enzyme, thereby altering the structure-enantioselectivity relationship.
The development of stereoselective synthetic routes is paramount for producing enantiomerically pure compounds, which is a critical requirement for modern therapeutic agents.
Theoretical and Computational Investigations of S Phenyl Piperidin 4 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties and reactivity of molecules like (S)-Phenyl(piperidin-4-yl)methanamine. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites.
Detailed research findings indicate that for similar chiral amines and piperidine (B6355638) derivatives, DFT calculations are routinely performed to optimize the molecular geometry and compute a range of electronic properties. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often being employed. nih.govnih.gov
The electronic structure of this compound would be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
From the electronic structure, various global reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, help in predicting the molecule's behavior in chemical reactions.
Table 1: Representative Quantum Chemical Reactivity Descriptors for a Chiral Piperidine Derivative
| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |
| HOMO Energy | E_HOMO | -0.25 | Relates to ionization potential; higher values indicate better electron-donating ability. |
| LUMO Energy | E_LUMO | -0.05 | Relates to electron affinity; lower values indicate better electron-accepting ability. |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 0.20 | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | 0.15 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | 0.10 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | 5.0 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | 0.1125 | Measures the global electrophilic nature of the molecule. |
Note: The values presented are hypothetical and representative for a molecule of this class.
Local reactivity can be assessed through methods like the Fukui function analysis, which identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the piperidine ring and the primary amine would be expected to be primary sites for electrophilic attack.
Molecular Docking and Interaction Studies with Metal Centers in Catalytic Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential as a chiral ligand in metal-catalyzed asymmetric reactions. mdpi.com
These studies typically involve docking the chiral ligand onto a metal center, often part of a larger catalytic system. The goal is to identify the most stable binding modes and to analyze the non-covalent interactions that stabilize the metal-ligand complex. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. acs.orgnih.gov
The results of docking studies are often presented in terms of a scoring function, which estimates the binding affinity between the ligand and the metal center. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Table 2: Hypothetical Molecular Docking Results of this compound with a Generic Metal Catalyst
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms | Type of Interaction |
| 1 | -8.5 | Metal Center, Amino Acid 1 | Coordination, Hydrogen Bond |
| 2 | -7.9 | Metal Center, Amino Acid 2 | Coordination, van der Waals |
| 3 | -7.2 | Metal Center, Amino Acid 3 | Coordination, Electrostatic |
Note: The data is hypothetical and serves to illustrate typical results from a molecular docking study.
The insights gained from these studies can guide the design of more effective chiral ligands and catalysts for specific asymmetric transformations.
Mechanistic Insights into Asymmetric Catalysis via Computational Modeling
Computational modeling provides a powerful means to investigate the mechanisms of asymmetric catalytic reactions at the molecular level. For a chiral ligand like this compound, these studies can elucidate how chirality is transferred from the catalyst to the product.
A key aspect of mechanistic studies is the characterization of transition states (TS) for the stereodetermining step of the reaction. acs.orgnih.gov DFT calculations are used to locate the TS structures and calculate their energies. The energy difference between the transition states leading to the different stereoisomers of the product determines the enantioselectivity of the reaction.
The reaction pathway is mapped out by computing the energies of reactants, intermediates, transition states, and products, resulting in a potential energy surface.
Table 3: Representative Energy Profile for a Catalytic Asymmetric Reaction
| Species | Relative Free Energy (kcal/mol) |
| Reactants + Catalyst | 0.0 |
| Catalyst-Substrate Complex | -5.2 |
| Transition State (S-product) | 15.3 |
| Transition State (R-product) | 17.8 |
| Product-Catalyst Complex (S) | -10.1 |
| Product-Catalyst Complex (R) | -9.5 |
Note: The values are hypothetical and illustrate a reaction favoring the S-product.
The origin of stereoselectivity lies in the energetic difference between the diastereomeric transition states. Computational analysis allows for a detailed examination of the geometries of these transition states to understand the factors responsible for this energy difference. researchgate.net These factors often involve subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and CH-π interactions, between the chiral ligand and the substrate within the transition state assembly. acs.orgnih.gov
By analyzing these interactions, researchers can rationalize the observed stereochemical outcome and make predictions for new catalyst and substrate systems.
Table 4: Factors Influencing Stereoselectivity in a Hypothetical Asymmetric Reaction
| Interaction Type | Favorable for (S)-TS | Favorable for (R)-TS | Energy Contribution (kcal/mol) |
| Steric Repulsion | No | Yes | +2.0 (destabilizing for R) |
| Hydrogen Bonding | Yes | No | -1.5 (stabilizing for S) |
| CH-π Interaction | Yes | No | -1.0 (stabilizing for S) |
Note: This table provides a simplified, hypothetical breakdown of interactions contributing to the energy difference between transition states.
Prediction of Spectroscopic Properties (e.g., ECD, VCD spectra)
The absolute configuration of a chiral molecule can be determined by comparing its experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with those predicted by quantum chemical calculations. semanticscholar.orggaussian.com
The process involves first performing a conformational search to identify all low-energy conformers of the molecule. Then, for each significant conformer, the ECD and VCD spectra are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD. dtic.milnih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
A good match between the experimental and the calculated spectrum for a particular enantiomer allows for the unambiguous assignment of the absolute configuration. nih.govtechnologynetworks.com
Table 5: Hypothetical Comparison of Experimental and Calculated ECD Spectral Data
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer |
| 268 | +2.5 | +2.8 |
| 245 | -1.8 | -2.1 |
| 220 | +5.3 | +6.0 |
Note: The data is hypothetical and illustrates a good correlation between experimental and calculated spectra for the (S)-enantiomer.
Similarly, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides detailed structural information and is a powerful tool for stereochemical analysis when combined with DFT calculations. researchgate.net
Advanced Spectroscopic and Crystallographic Studies of S Phenyl Piperidin 4 Yl Methanamine and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (S)-Phenyl(piperidin-4-yl)methanamine in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, a complete and detailed structural elucidation necessitates the use of more sophisticated two-dimensional (2D) techniques.
Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, which allows for the precise assignment of all proton and carbon signals in the molecule.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, the methine proton on the chiral center would show correlations to the protons of the phenyl ring and the adjacent aminomethyl group. Similarly, the protons on the piperidine (B6355638) ring would exhibit a distinct pattern of correlations, allowing for the differentiation of axial and equatorial protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining the spatial proximity of protons. For this compound, NOESY would help in confirming the stereochemistry and the preferred conformation of the piperidine ring. For example, correlations between the axial protons on the piperidine ring would be expected.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly correlates the chemical shifts of protons with the carbons to which they are attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, the protons of the phenyl ring would show correlations to the carbon of the methine group, and the aminomethyl protons would show correlations to the C4 of the piperidine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values can vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.40 (m) | 127.0-145.0 |
| CH-Ph | 4.10 (d) | 60.0 |
| CH₂-NH₂ | 2.80 (d) | 45.0 |
| Piperidine-H (axial) | 1.50-1.60 (m) | 30.0-50.0 |
| Piperidine-H (equatorial) | 1.80-1.90 (m) | 30.0-50.0 |
| Piperidine-NH | 1.90 (br s) | - |
Dynamic NMR Spectroscopy for Conformational Exchange Processes
The piperidine ring is known to undergo conformational exchange, primarily through a chair-to-chair interconversion. Dynamic NMR spectroscopy is a technique used to study these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for the conformational exchange.
For this compound, the substituents on the piperidine ring can influence the rate of this interconversion. Variable temperature NMR studies would allow for the determination of the Gibbs free energy of activation (ΔG‡) for the ring inversion process. This information is valuable for understanding the conformational flexibility of the molecule.
X-ray Crystallography of this compound Salts or Metal-Chiral Amine Complexes
X-ray crystallography provides the most definitive structural information of a molecule in the solid state. To obtain suitable crystals for X-ray diffraction, this compound is often converted into a salt (e.g., hydrochloride or tartrate) or used as a ligand to form a complex with a metal ion.
Crystal Structure Determination and Refinement
The process of crystal structure determination involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions of the atoms in the crystal lattice can be determined from the intensities of the diffracted beams. The structural model is then refined to obtain precise bond lengths, bond angles, and torsion angles.
A hypothetical set of crystallographic data for a salt of this compound is presented in the table below.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1575 |
| Z | 4 |
Analysis of Intermolecular Interactions and Solid-State Packing
The crystal structure reveals not only the molecular conformation but also how the molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition.
Upon ionization, the molecule will fragment in a characteristic manner. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for piperidine derivatives include the cleavage of the bonds adjacent to the nitrogen atom and the loss of small neutral molecules. A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.
A hypothetical table of major fragment ions observed in the high-resolution mass spectrum of this compound is shown below.
| m/z (calculated) | Formula | Fragment |
| 191.1543 | C₁₂H₁₉N₂⁺ | [M+H]⁺ |
| 174.1281 | C₁₂H₁₆N⁺ | [M-NH₃]⁺ |
| 91.0542 | C₇H₇⁺ | [C₆H₅CH₂]⁺ |
Q & A
Q. How can researchers optimize the synthesis of (S)-Phenyl(piperidin-4-yl)methanamine to achieve high yield and enantiomeric purity?
Answer:
- Protection/Deprotection Strategy : Use tert-butyl carbamate (Boc) to protect the amine group during synthesis, followed by trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection. This minimizes side reactions and improves yield .
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, ensuring stereochemical purity .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: 5-10% methanol in DCM) enhances purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- LC/MS (ESI+) : Determines molecular weight (e.g., observed m/z = 492.2 [M+H]⁺) and purity (>95%) .
- ¹H/¹³C NMR : Confirms stereochemistry and functional groups (e.g., piperidine ring protons at δ 1.2–3.5 ppm, aromatic protons at δ 7.0–8.2 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., C₁₈H₂₇ClN₂O₂) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound as a hemozoin formation inhibitor or antimicrobial agent?
Answer:
- In Vitro Bioassays :
- Hemozoin Inhibition : Use Plasmodium falciparum cultures to measure inhibition of β-hematin crystallization via spectrophotometric quantification .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Escherichia coli using broth microdilution .
- Mechanistic Studies : Conduct molecular docking to assess binding affinity to target enzymes (e.g., PfHRP-II for hemozoin) .
Q. How should researchers address contradictions in bioactivity data across studies involving this compound derivatives?
Answer:
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Variable Control : Standardize experimental conditions (pH, temperature, solvent) to isolate confounding factors .
- Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. bromo substituents) to identify SAR trends .
Q. What methodologies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?
Answer:
- Functionalization : Introduce sulfonyl (e.g., 4-methoxyphenylsulfonyl) or triazole groups via nucleophilic substitution or click chemistry .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., piperidine-amine interactions) .
Physicochemical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.05 g/mol (derivative) | |
| logP | 3.70 | |
| Boiling Point | 309.6°C | |
| Enantiomeric Purity | >99% (via chiral HPLC) | |
| Solubility | DMSO >50 mg/mL |
Key Notes for Regulatory Compliance
- Preclinical Studies : Ensure compliance with IACUC or IRB protocols for in vivo testing. Derivatives are not FDA-approved and must be labeled as "For Research Use Only" .
- Waste Disposal : Segregate halogenated byproducts (e.g., brominated derivatives) and dispose via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
